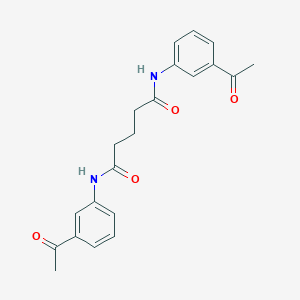![molecular formula C20H15ClO3 B325166 [1,1'-BIPHENYL]-4-YL 2-(4-CHLOROPHENOXY)ACETATE](/img/structure/B325166.png)
[1,1'-BIPHENYL]-4-YL 2-(4-CHLOROPHENOXY)ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a 4-chlorophenoxyacetate group attached to it. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate typically involves the reaction of 4-chlorophenol with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with chloroacetic acid in the presence of a catalyst such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its stable biphenyl core makes it an ideal candidate for various organic synthesis reactions.
Biology: In biological research, this compound is used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is investigated for its potential pharmacological properties. It is studied for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and versatility make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The biphenyl core allows it to interact with hydrophobic pockets in proteins and enzymes, potentially inhibiting their activity. The chlorophenoxyacetate group can also interact with specific receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-4-yl (4-methoxyphenoxy)acetate
- [1,1’-Biphenyl]-4-yl (4-bromophenoxy)acetate
- [1,1’-Biphenyl]-4-yl (4-fluorophenoxy)acetate
Comparison: Compared to its analogs, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H15ClO3 |
|---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
(4-phenylphenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H15ClO3/c21-17-8-12-18(13-9-17)23-14-20(22)24-19-10-6-16(7-11-19)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI-Schlüssel |
KBDJNAOENZWJKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamoyl]phenyl]propanamide](/img/structure/B325084.png)
![N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325085.png)
![N-[4-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325087.png)
![N-[4-({2-[(5-methyl-2-furyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325088.png)
![N-[4-({2-[1-(2-furyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325089.png)
![Ethyl [(2-bromophenyl)carbamoyl]formate](/img/structure/B325091.png)
![N-(4-{4-[(cyclohexylcarbonyl)amino]benzyl}phenyl)cyclohexanecarboxamide](/img/structure/B325093.png)


![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B325097.png)




